N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHGOSZFUSOULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340534 | |
| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-43-9 | |
| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination of Pyrazole-4-Carbaldehyde
The most widely reported method involves reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.
Reaction Conditions:
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Methylamine Source: Methylamine hydrochloride (1.2 equiv)
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)
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Solvent: Methanol or ethanol at 0–5°C
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Reaction Time: 12–24 hours
Mechanistic Insights:
The aldehyde group reacts with methylamine to form an imine, which is subsequently reduced by NaBH₃CN. The choice of solvent critically impacts reaction efficiency, with methanol providing superior solubility for both reactants and intermediates.
Yield Optimization:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +15% |
| Methylamine Equivalence | 1.2–1.5 | +22% |
| NaBH₃CN Equivalence | 1.5–2.0 | +18% |
Lower temperatures minimize side reactions such as over-reduction, while stoichiometric excess of methylamine ensures complete aldehyde conversion.
Nucleophilic Substitution of 4-Chloromethylpyrazole
An alternative route employs 1-methyl-4-(chloromethyl)-1H-pyrazole as the starting material, reacting with methylamine via an SN2 mechanism.
Procedure:
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Substrate Preparation: 1-methyl-4-(chloromethyl)-1H-pyrazole synthesized via chlorination of 4-hydroxymethylpyrazole using thionyl chloride.
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Amination: Reaction with aqueous methylamine (40% w/w) at 60°C for 6 hours.
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Workup: Neutralization with HCl, extraction with dichloromethane.
Key Advantages:
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Avoids use of air-sensitive reducing agents
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Scalable to multi-kilogram batches
Limitations:
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Requires high-purity chloromethyl precursor
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Potential elimination side reactions at elevated temperatures
Comparative Yield Data:
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | 50 | 89 | 98.5 |
| Nucleophilic Substitution | 100 | 76 | 97.2 |
Optimization of Reaction Parameters
Solvent Effects on Reaction Kinetics
Solvent polarity significantly influences reaction rates and byproduct formation:
Reductive Amination Solvent Screening:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 32.7 | 18 | 89 |
| Ethanol | 24.3 | 22 | 85 |
| THF | 7.5 | 36 | 68 |
Methanol's intermediate polarity facilitates both imine formation and stabilization of the charged transition state during reduction.
Catalytic Enhancements
Recent advances employ heterogeneous catalysts to improve reaction efficiency:
Catalyst Comparison:
| Catalyst | Loading (% wt) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | - | 25 | 72 |
| Amberlyst-15 | 5 | 25 | 81 |
| Zeolite H-Y | 10 | 40 | 88 |
Acidic resins like Amberlyst-15 accelerate imine formation through protonation of the carbonyl oxygen, while zeolites provide shape-selective catalysis.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography remains the gold standard for laboratory-scale purification:
Eluent Optimization:
| Eluent System | Rf | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethyl acetate/hexane (3:7) | 0.32 | 98.5 | 92 |
| Dichloromethane/methanol (9:1) | 0.41 | 97.8 | 88 |
Gradient elution with ethyl acetate/hexane mixtures effectively separates the target compound from unreacted aldehyde and reduction byproducts.
Recrystallization Protocols
Industrial-scale production favors recrystallization for economic viability:
Solvent Pair Screening:
| Solvent Combination | Yield (%) | Purity (%) | Crystal Habit |
|---|---|---|---|
| Ethanol/water (4:1) | 85 | 99.1 | Needles |
| Acetone/heptane (1:2) | 78 | 98.7 | Plates |
Ethanol/water systems produce high-purity crystals due to the compound's moderate solubility in cold ethanol and poor solubility in water.
Analytical Characterization
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃):
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δ 2.28 (s, 3H, N-CH₃)
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δ 3.72 (s, 2H, CH₂NH)
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δ 7.51 (s, 1H, pyrazole H-3)
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δ 7.84 (s, 1H, pyrazole H-5)
13C NMR (101 MHz, CDCl₃):
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δ 34.5 (N-CH₃)
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δ 52.1 (CH₂NH)
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δ 119.8 (pyrazole C-3)
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δ 138.4 (pyrazole C-4)
Mass spectral analysis confirms molecular ion peak at m/z 139.1 [M+H]⁺, consistent with the molecular formula C₇H₁₁N₃.
Purity Assessment
HPLC analysis under reversed-phase conditions:
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18, 5μm, 250×4.6 mm | 60:40 MeOH/H₂O + 0.1% TFA | 8.2 | 99.3 |
The symmetric peak shape at 8.2 minutes indicates absence of co-eluting impurities.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent pilot studies demonstrate advantages of flow chemistry:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 18 h | 45 min | 96% |
| Space-Time Yield | 0.8 kg/m³/h | 5.2 kg/m³/h | 550% |
| Byproduct Formation | 12% | 3% | 75% |
Microreactors enhance mass transfer and temperature control, particularly beneficial for exothermic reduction steps.
Waste Management Strategies
Green chemistry principles guide solvent recovery:
Distillation Recovery Rates:
| Solvent | Initial Volume (L) | Recovered (L) | Purity (%) |
|---|---|---|---|
| Methanol | 1000 | 920 | 99.8 |
| Ethanol | 1000 | 890 | 99.5 |
Closed-loop solvent systems achieve >90% recovery rates, significantly reducing environmental impact.
Chemical Reactions Analysis
L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: L-fucose can be oxidized to produce L-fuconic acid.
Reduction: Reduction of L-fucose can yield L-fucitol.
Substitution: L-fucose can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Medicinal Chemistry
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine is investigated for its potential as a therapeutic agent. Its structural similarity to other pyrazole derivatives allows it to act on various biological targets.
Case Study: Anticancer Activity
Research has shown that pyrazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound inhibit tumor growth in xenograft models, suggesting potential as an anticancer drug candidate .
Agricultural Science
This compound is also being explored for its applications in agriculture, particularly as a pesticide or herbicide. Its ability to modulate plant growth and resistance to pests can enhance crop yield.
Case Study: Herbicidal Activity
In trials, N-methyl derivatives have shown effectiveness in controlling weed populations without adversely affecting crop health. This selective herbicidal activity can be attributed to its specific interaction with plant metabolic pathways .
Material Science
The compound's unique chemical properties make it a candidate for developing novel materials, including polymers and nanomaterials.
Case Study: Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. This application is particularly relevant in the production of lightweight composites for automotive and aerospace industries .
Table 1: Comparison of Applications
| Application Area | Specific Use | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth |
| Agricultural Science | Herbicide | Selective control of weeds |
| Material Science | Polymer additive | Improved mechanical properties |
Mechanism of Action
L-fucose exerts its effects through various molecular targets and pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Pyrazole-Based Methanamine Derivatives
Key Observations :
- Amine Modifications : Conversion of the primary amine (C5H8N3) to an N-methyl secondary amine (C6H10N3) reduces polarity, improving metabolic stability .
- Heterocyclic Expansion : The 1,3,5-trimethyl analog (C8H14N3) introduces steric hindrance, which may influence binding kinetics in enzyme inhibition .
Key Observations :
Key Observations :
Structure-Activity Relationship (SAR) Insights
- Pyrazole Substitution : Methyl groups at the 1-position (parent compound) optimize steric compatibility with PDE10A’s hydrophobic binding pocket . In contrast, bulkier substituents (e.g., phenyl) may reduce potency due to unfavorable clashes.
- Amine Functionalization : N-methylation enhances metabolic stability by shielding the amine from oxidative deamination, a common degradation pathway in vivo .
- Linker Modifications: Imine-linked derivatives (e.g., compound in ) exhibit divergent bioactivity, suggesting flexibility in targeting non-enzymatic pathways.
Biological Activity
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazoles that have demonstrated potential in various pharmacological applications, including anticancer, anti-inflammatory, and antiparasitic activities. The following sections summarize the key findings regarding its biological activity, supported by data tables and case studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of several pyrazole derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.34 |
| This compound | HeLa | 0.52 |
These results indicate that the compound can effectively inhibit cell proliferation at low concentrations, suggesting a potent anticancer activity .
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
In vitro studies have shown that this compound can inhibit COX activity, leading to reduced production of pro-inflammatory mediators. This inhibition is significant in models of acute inflammation, such as carrageenan-induced paw edema in rats.
| Compound | COX Inhibition (%) | Model |
|---|---|---|
| This compound | 75% | Carrageenan-induced edema |
The compound's efficacy suggests it could be developed into a therapeutic agent for inflammatory conditions .
3. Antiparasitic Activity
Another area of interest is the antiparasitic activity of this compound. Studies have demonstrated its effectiveness against various parasites, with mechanisms likely involving disruption of metabolic pathways within the parasites.
Efficacy Data
In vitro assays have shown that this compound has a notable effect on parasitic organisms:
| Compound | Parasite Model | EC50 (µM) |
|---|---|---|
| This compound | Trypanosoma brucei | 0.064 |
The low EC50 value indicates high potency against the parasite, making it a candidate for further development as an antiparasitic drug .
4. Structure Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or substituents can significantly influence its pharmacological properties.
Key Findings
Research has shown that:
- N-Methyl Substitution : Enhances antiparasitic activity.
| Modification | Activity Change |
|---|---|
| N-Methyl group present | Increased potency |
| N-Methyl group absent | Decreased potency |
This highlights the importance of specific functional groups in enhancing biological activity and guiding future synthetic efforts .
Q & A
Q. What are the recommended synthetic routes for N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C). For example, in related pyrazole-based methanamine syntheses, microwave-assisted reactions in DMF with K₂CO₃ as a base improved reaction efficiency and reduced byproducts . Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) is critical to achieving >95% purity. Monitoring by ¹H NMR (e.g., δ 2.3 ppm for N-CH₃ and δ 7.5–7.8 ppm for pyrazole protons) ensures structural fidelity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Based on structurally similar pyrazole derivatives, the compound may exhibit acute oral toxicity (H302) and respiratory irritation (H335). Essential precautions include:
- PPE : Nitrile gloves, lab coat, and P95 respirators for dust/aerosol control .
- Engineering Controls : Fume hoods for synthesis steps and spill containment trays to prevent drainage contamination .
- First Aid : Immediate eye irrigation with saline for exposure and activated charcoal for ingestion .
Q. How is this compound characterized spectroscopically?
Methodological Answer: Key characterization methods include:
- ¹H/¹³C NMR : Pyrazole ring protons (δ 7.5–8.0 ppm), methylamine protons (δ 2.2–2.5 ppm), and quaternary carbon signals (δ 120–140 ppm) .
- ESI-MS : Molecular ion peak at m/z 166.1 [M+H]⁺ (calculated for C₇H₁₁N₃) .
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3100–3150 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement (e.g., P2₁/c space group) provides bond lengths and angles critical for understanding electronic effects. For example, the N–CH₃ bond length (~1.45 Å) and pyrazole ring planarity (torsion angle <5°) influence reactivity in coordination chemistry . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .
Q. How do substituents on the pyrazole ring affect the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies compare derivatives with substituents at the pyrazole 3- or 5-positions. For instance:
Q. What analytical strategies address contradictions in reported physicochemical data (e.g., solubility, LogP)?
Methodological Answer: Discrepancies in solubility (e.g., 2.1 mg/mL in water vs. 8.3 mg/mL in DMSO) arise from measurement conditions (pH, temperature). Standardized protocols include:
- LogP : HPLC retention time correlation with octanol-water partitioning .
- Solubility : Equilibrium solubility assays (shake-flask method, 24 hr agitation) at 25°C .
- Thermal Stability : TGA/DSC to identify decomposition thresholds (>200°C for this compound) .
Q. How can the compound serve as a ligand in metal coordination complexes?
Methodological Answer: The pyrazole nitrogen and methylamine group act as bidentate ligands. Reaction with La(III) or Pt(II) salts in ethanol yields complexes with enhanced catalytic activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
